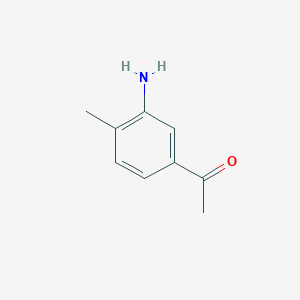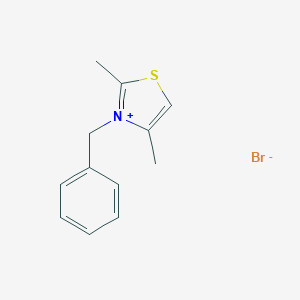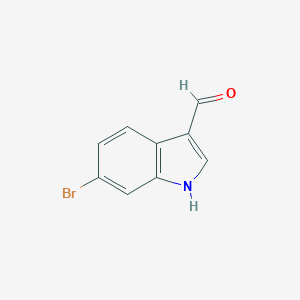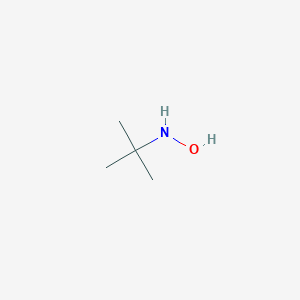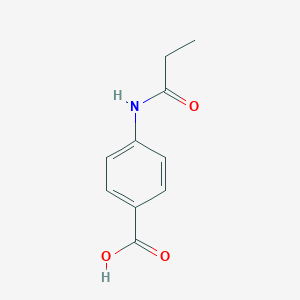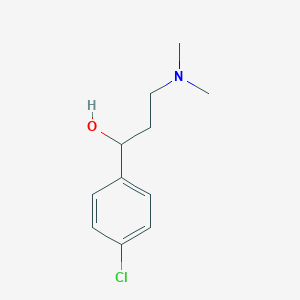
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol, also known as chlorprothixene, is a chemical compound that belongs to the class of tricyclic antipsychotic drugs. Chlorprothixene is used to treat various mental disorders, including schizophrenia, bipolar disorder, and severe anxiety.
Scientific Research Applications
Chlorprothixene has been extensively studied for its antipsychotic properties. It has been shown to be effective in treating various mental disorders, including schizophrenia, bipolar disorder, and severe anxiety. Chlorprothixene acts by blocking dopamine and serotonin receptors in the brain, which reduces the symptoms of these disorders. Chlorprothixene has also been studied for its potential use in treating drug addiction and alcoholism.
Mechanism Of Action
Chlorprothixene acts by blocking dopamine and serotonin receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By blocking these receptors, 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-olene reduces the activity of these neurotransmitters, which reduces the symptoms of mental disorders.
Biochemical And Physiological Effects
Chlorprothixene has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which has a calming effect. Chlorprothixene has also been shown to increase the levels of the hormone prolactin, which can cause breast enlargement and lactation in some patients.
Advantages And Limitations For Lab Experiments
Chlorprothixene is a well-established compound that is readily available for research purposes. It has been extensively studied for its antipsychotic properties, and its mechanism of action is well-understood. However, 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-olene can have side effects, including sedation, weight gain, and extrapyramidal symptoms. These side effects can limit its use in certain experiments.
Future Directions
There are several future directions for 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-olene research. One area of research is the development of new antipsychotic drugs that have fewer side effects than 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-olene. Another area of research is the use of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-olene in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research into the biochemical and physiological effects of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-olene to better understand its mechanism of action.
Synthesis Methods
Chlorprothixene can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzophenone with dimethylamine and sodium borohydride. The resulting intermediate is then reacted with 3-chloropropanol and sodium hydroxide to yield 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-olene. The synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-olene is well-established, and the compound is readily available for research purposes.
properties
CAS RN |
16254-21-0 |
|---|---|
Product Name |
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol |
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
InChI Key |
GXYMVYGPHADUNW-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)O |
synonyms |
1-(4-CHLORO-PHENYL)-3-DIMETHYLAMINO-PROPAN-1-OL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
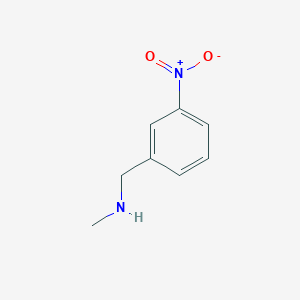
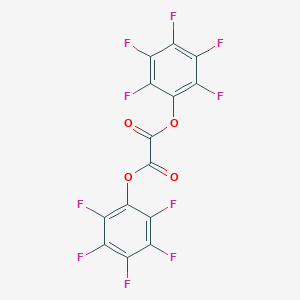
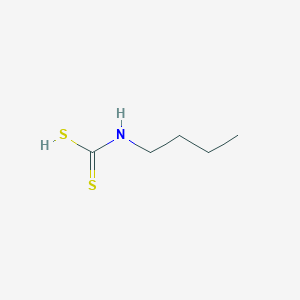
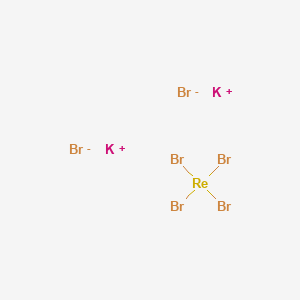
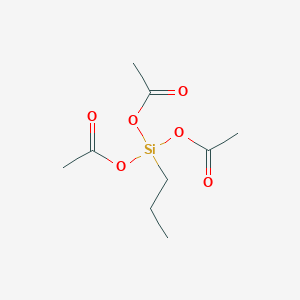
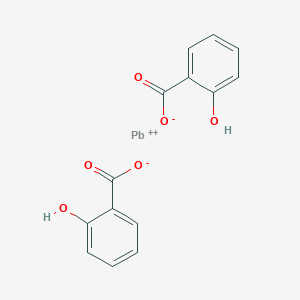
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
